7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with a 4-methoxyphenyl group at position 7, a methyl group at position 5, and a carboxamide moiety at position 5. This structure is associated with diverse biological activities, including antibacterial and receptor modulation properties, as inferred from analogs in the literature . Its synthesis typically involves multicomponent reactions like the Biginelli protocol, employing substituted benzaldehydes, acetoacetamides, and triazole amines under green or conventional conditions .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-11(13(15)20)12(19-14(18-8)16-7-17-19)9-3-5-10(21-2)6-4-9/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMYLAIFFSXUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes, proteins, and other biomolecules. These interactions are often characterized by the formation of hydrogen bonds, which can influence the activity of the interacting biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism is complex and may vary depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. This can influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Note: The information provided in this article is based on the current understanding and available resources. It is always recommended to refer to the original research articles and reviews for the most accurate and up-to-date information.
Biological Activity
7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has been investigated for its potential as an anticancer agent and for other therapeutic applications due to its ability to interact with various biological targets.
Chemical Structure
The compound's structure features a triazolo-pyrimidine core which is pivotal for its biological activity. Its molecular formula is CHNO, and it contains functional groups that enhance its interaction with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activities. For example:
- Inhibition of Cancer Cell Proliferation : The compound has shown potent antiproliferative effects against various cancer cell lines. In particular, it demonstrated an IC value of 3.91 μM against MCF-7 breast cancer cells and lower than 1 μM against HCT-116 colon cancer cells, indicating strong cytotoxicity .
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways. It has been reported to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2 . This modulation results in cell cycle arrest at the G2/M phase and regulation of apoptosis-related proteins.
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Inhibition of Viral Replication : Studies indicate that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral activity against various viruses including influenza. The compound's ability to inhibit viral replication was assessed using an ELISA assay that measured the PA-PB1 complex formation .
Other Biological Activities
Beyond anticancer and antiviral properties, the compound may exhibit:
- Antimicrobial Activity : Similar compounds within the triazolo[1,5-a]pyrimidine class have shown promise as antimicrobial agents against bacterial strains .
- CNS Activity : Some derivatives have been explored for their potential effects on the central nervous system, indicating a broad therapeutic scope .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Substituent | Effect on Activity |
|---|---|
| 4-Methoxyphenyl | Enhances anticancer potency |
| Methyl group at C-5 | Increases lipophilicity and cellular uptake |
| Carboxamide group | Critical for binding to target proteins |
Case Studies
Several case studies have reported on the efficacy of this compound:
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for drug development:
- Glucokinase Activation : One of the notable applications of this compound is as an activator of glucokinase , which is crucial in glucose metabolism. This property suggests its potential use in treating Type 2 diabetes by enhancing insulin secretion and glucose uptake in cells .
- Dipeptidyl Peptidase-IV Inhibition : The compound also functions as an inhibitor of dipeptidyl peptidase-IV (DPP-IV) , an enzyme involved in glucose metabolism. DPP-IV inhibitors are commonly used in diabetes management as they help increase insulin levels and decrease glucagon levels after meals .
Anticancer Properties
Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit anticancer properties. The triazolo-pyrimidine scaffold has been associated with the inhibition of various cancer cell lines:
- mTOR Inhibition : Research has shown that derivatives of this compound can inhibit the mTOR pathway, which is often dysregulated in cancers. For example, a related compound demonstrated an IC50 value of 7.1 nmol/L against mTOR, indicating strong inhibitory potential .
- Cytotoxic Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several human cancer cell lines, including colon and breast cancer cells. These findings suggest that the triazolo-pyrimidine framework may be a promising scaffold for developing new anticancer agents .
Synthesis and Characterization
The synthesis of 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The following table summarizes key synthetic routes and yields observed in various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Type 2 Diabetes Management : A study investigated the effects of glucokinase activation by this compound in diabetic models. Results indicated improved glycemic control and increased insulin sensitivity .
- Cancer Treatment : A series of analogs were tested against various cancer cell lines. The results showed significant cytotoxicity and apoptosis induction in treated cells compared to controls .
- Influenza Virus : Another study explored the use of triazolo-pyrimidine derivatives as antiviral agents targeting influenza virus polymerase. The findings suggested potential applications beyond metabolic disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antibacterial Activity (Enterococcus):
- Compound 1 (4-Isopropylphenyl) : Moderate activity linked to lipophilic isopropyl group enhancing membrane penetration .
- Compound 10 (4-Isopropoxyphenyl) : Higher activity than Compound 1, possibly due to the ether group’s polarity balancing solubility and target binding .
- Target compound (4-Methoxyphenyl) : Methoxy’s moderate polarity may optimize bioavailability, though specific data are unavailable.
CB2 Receptor Modulation:
- 7-Oxo-triazolo-pyrimidine derivatives : Substituents at position 2 (e.g., thienyl in ) shift functional activity from partial agonism to inverse agonism. The target compound lacks position 2 modifications, suggesting distinct pharmacodynamics .
Antioxidant Activity:
- V1-V10 series (4-Benzyloxy-3-methoxyphenyl) : Enhanced antioxidant activity correlated with methoxy and benzyloxy groups’ radical-scavenging capacity .
Physicochemical Properties
- Solubility : Methoxy groups (target) improve water solubility compared to hydrophobic isopropyl (Compound 1) . Fluorinated analogs (V5) exhibit lower solubility due to increased lipophilicity .
- Thermal stability : TMDP-based synthesis () enhances thermal stability in analogs, likely applicable to the target compound.
- NMR shifts: Methoxy protons in the target compound would resonate at ~3.8 ppm (¹H NMR), distinct from isopropoxy’s split signals (~1.3 ppm) or dimethylamino’s broad peaks .
Q & A
Basic Research Questions
What are optimized synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives can be optimized using green chemistry principles. For example, the additive 4,4’-trimethylenedipiperidine (TMDP) enables efficient cyclocondensation reactions in eco-friendly solvent systems (e.g., ethanol/water mixtures at reflux) or under molten-state conditions (65°C) . TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, avoiding toxic/flammable reagents like piperidine. Key steps include:
- Solvent selection : Ethanol/water (1:1 v/v) minimizes toxicity and enhances yield .
- Catalyst recovery : TMDP can be recycled ≥5 times without structural degradation .
- Characterization : Use and NMR (400 MHz) to confirm regioselectivity and purity .
How do solvent and temperature conditions influence the regioselectivity of triazolo-pyrimidine synthesis?
Methodological Answer:
Regioselectivity is highly sensitive to solvent polarity and temperature. For example:
- Ethanol/water mixtures favor cyclization via hydrogen-bond stabilization of intermediates, producing the desired 4,7-dihydro isomer .
- Molten TMDP (65°C) provides a non-polar medium that accelerates ring closure while suppressing side reactions like oxidation .
- DMF at 120°C (used in analogous syntheses) may lead to competing pathways, requiring TLC monitoring to track reaction progress .
What spectroscopic techniques are critical for characterizing substituent effects in triazolo-pyrimidine derivatives?
Methodological Answer:
- NMR : Distinguishes between aromatic protons (e.g., 4-methoxyphenyl vs. phenyl substituents) and confirms stereochemistry at C-5 and C-7 .
- NMR : Identifies carboxamide carbonyl signals (~165–170 ppm) and quantifies electron-withdrawing/donating effects of substituents .
- IR spectroscopy : Validates carboxamide N-H stretching (3200–3400 cm) and C=O vibrations (~1680 cm) .
Advanced Research Questions
How can computational methods resolve contradictions in mechanistic pathways for triazolo-pyrimidine formation?
Methodological Answer:
Discrepancies in proposed mechanisms (e.g., cyclization vs. dimerization pathways) can be addressed using:
- Quantum chemical calculations : Compare activation energies of competing pathways using density functional theory (DFT) .
- Reaction path screening : ICReDD’s workflow integrates experimental data with computational predictions to identify dominant pathways under varying conditions (e.g., solvent polarity, catalyst loading) .
- Kinetic isotope effects : Probe rate-determining steps (e.g., hydrogen transfer vs. ring closure) using deuterated substrates .
What strategies mitigate toxicity and safety risks associated with triazolo-pyrimidine synthesis?
Methodological Answer:
- Catalyst substitution : Replace volatile bases (e.g., piperidine) with non-flammable, low-toxicity alternatives like TMDP .
- Solvent optimization : Water/ethanol mixtures reduce exposure to hazardous solvents (e.g., DMF) .
- Waste minimization : TMDP’s recyclability lowers hazardous waste generation by >60% compared to traditional methods .
How do electronic effects of substituents (e.g., 4-methoxyphenyl) modulate the biological or catalytic activity of triazolo-pyrimidines?
Methodological Answer:
- Hammett analysis : Correlate substituent σ values with reaction rates or binding affinities to quantify electronic effects .
- Molecular docking : Screen derivatives against target proteins (e.g., tubulin) to identify substituents that enhance hydrophobic interactions or hydrogen bonding .
- In vitro assays : Use sea urchin embryo models or cancer cell lines to validate structure-activity relationships (SAR) for antitubulin activity .
How can conflicting data on catalyst recyclability be reconciled in triazolo-pyrimidine synthesis?
Methodological Answer:
Discrepancies in catalyst performance may arise from:
- Structural degradation : Analyze recovered TMDP via NMR to detect piperidine ring opening or oxidation .
- Leaching : Quantify metal impurities (if present) using ICP-MS, which may deactivate catalysts over cycles .
- Experimental variability : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
